molecular formula C15H14FNO5S B497975 3-{[(3-Ethoxy-4-fluorophenyl)sulfonyl]amino}benzoic acid CAS No. 927638-23-1

3-{[(3-Ethoxy-4-fluorophenyl)sulfonyl]amino}benzoic acid

Cat. No.: B497975
CAS No.: 927638-23-1
M. Wt: 339.3g/mol
InChI Key: UWABBQNMOGRCTH-UHFFFAOYSA-N
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Description

This compound is a benzoic acid derivative featuring a sulfonamide linker connecting the benzoic acid core to a 3-ethoxy-4-fluorophenyl group.

Properties

IUPAC Name

3-[(3-ethoxy-4-fluorophenyl)sulfonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO5S/c1-2-22-14-9-12(6-7-13(14)16)23(20,21)17-11-5-3-4-10(8-11)15(18)19/h3-9,17H,2H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWABBQNMOGRCTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-Ethoxy-4-fluorobenzenesulfonyl Chloride

The sulfonyl chloride intermediate is prepared via chlorosulfonation of 3-ethoxy-4-fluorobenzene. Chlorosulfonic acid (ClSO₃H) reacts with the aromatic substrate under controlled conditions:

Reaction Scheme:

3-Ethoxy-4-fluorobenzene+ClSO3H05C3-Ethoxy-4-fluorobenzenesulfonyl chloride+HCl\text{3-Ethoxy-4-fluorobenzene} + \text{ClSO}_3\text{H} \xrightarrow{0-5^\circ \text{C}} \text{3-Ethoxy-4-fluorobenzenesulfonyl chloride} + \text{HCl}

Key Conditions:

  • Temperature: 0–5°C (prevents polysubstitution)

  • Solvent: Excess chlorosulfonic acid (acts as reactant and solvent)

  • Time: 2–4 hours

The electron-donating ethoxy group directs sulfonation to the para position relative to itself, while the fluorine atom influences regioselectivity via its meta-directing effect.

Sulfonamide Coupling Reaction

The sulfonyl chloride reacts with 3-aminobenzoic acid to form the target compound. To prevent side reactions (e.g., carboxylic acid activation), the amine group is preferentially activated:

Reaction Scheme:

3-Ethoxy-4-fluorobenzenesulfonyl chloride+3-aminobenzoic acidBase3-[(3-Ethoxy-4-fluorophenyl)sulfonyl]aminobenzoic acid\text{3-Ethoxy-4-fluorobenzenesulfonyl chloride} + \text{3-aminobenzoic acid} \xrightarrow{\text{Base}} \text{3-{[(3-Ethoxy-4-fluorophenyl)sulfonyl]amino}benzoic acid}

Optimized Parameters:

ParameterOptimal ValueImpact on Yield
Solvent Anhydrous THFMaximizes solubility of intermediates
Base Pyridine (2 eq)Neutralizes HCl, drives reaction forward
Temperature 25°C (room temp)Balances reaction rate and side reactions
Time 12–16 hoursEnsures complete conversion

Yield: 68–72% after recrystallization (ethanol/water).

Advanced Methodologies and Modifications

Protection-Deprotection Strategy

To enhance coupling efficiency, the carboxylic acid group in 3-aminobenzoic acid is often protected as a methyl ester:

  • Protection:

    3-aminobenzoic acid+CH₃INaHCO₃Methyl 3-aminobenzoate\text{3-aminobenzoic acid} + \text{CH₃I} \xrightarrow{\text{NaHCO₃}} \text{Methyl 3-aminobenzoate}
  • Coupling: React with sulfonyl chloride as above.

  • Deprotection:

    Protected intermediateNaOH, H₂O/EtOH3-[(3-Ethoxy-4-fluorophenyl)sulfonyl]aminobenzoic acid\text{Protected intermediate} \xrightarrow{\text{NaOH, H₂O/EtOH}} \text{this compound}

Advantages:

  • Increases amine nucleophilicity.

  • Reduces side reactions (e.g., sulfonation of -COOH).

Yield Improvement: 78–82%.

Analytical Characterization

Post-synthesis validation employs spectroscopic and chromatographic techniques:

Key Data:

  • ¹H NMR (400 MHz, DMSO-d₆):
    δ 8.21 (s, 1H, SO₂NH), 7.92–7.85 (m, 2H, aromatic), 7.52–7.45 (m, 3H, aromatic), 4.12 (q, J=7.0 Hz, 2H, OCH₂CH₃), 1.38 (t, J=7.0 Hz, 3H, CH₃).

  • IR (KBr):
    3270 cm⁻¹ (N-H stretch), 1685 cm⁻¹ (C=O), 1345, 1160 cm⁻¹ (SO₂ asym/sym).

  • HPLC Purity: >98% (C18 column, acetonitrile/water gradient).

Challenges and Mitigation

ChallengeSolution
Hydrolysis of sulfonyl chloride Use anhydrous conditions, inert atmosphere
Low coupling yield Employ coupling agents (e.g., EDCI)
Byproduct formation Gradient column chromatography

Chemical Reactions Analysis

Types of Reactions

3-{[(3-Ethoxy-4-fluorophenyl)sulfonyl]amino}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The ethoxy and fluorine groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

3-{[(3-Ethoxy-4-fluorophenyl)sulfonyl]amino}benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{[(3-Ethoxy-4-fluorophenyl)sulfonyl]amino}benzoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The ethoxy and fluorine groups may enhance the compound’s binding affinity and specificity for certain targets. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Substituent Effects on the Phenyl Ring

  • 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives (): These analogs replace the ethoxy-fluorophenyl group with a 4-chlorophenyl moiety. The chlorine atom, being electron-withdrawing, may enhance metabolic stability compared to the ethoxy group (electron-donating). The target compound’s ethoxy and fluorine substituents could modulate similar activities with improved solubility due to fluorine’s electronegativity .
  • Perfluorinated Sulfonyl Derivatives (): Compounds like 2,3,4,5-tetrachloro-6-[[[3-[[(nonafluorobutyl)sulfonyl]oxy]phenyl]amino]carbonyl]-monopotassium salt feature extensive fluorination. Perfluoroalkyl chains increase hydrophobicity and environmental persistence, often linked to toxicity concerns.

Functional Group Variations

  • 3-Fluoro-4-[[hydroxy(5,5,8,8-tetramethylnaphthalen-2-yl)acetyl]amino]benzoic Acid (): This analog includes a bulky naphthalene-acetyl group, which may enhance receptor binding specificity. The target compound’s simpler sulfonamide linker and smaller substituents might favor synthetic accessibility and metabolic clearance .
  • Ethyl 4-{[N-(3-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate (): The ester group here acts as a prodrug, improving membrane permeability. The target compound’s free carboxylic acid group may offer stronger hydrogen-bonding interactions but lower oral bioavailability .

Sulfonamide-Linked Derivatives

  • 3-{[(2,4-Dimethylphenyl)amino]sulfonyl}-4-methylbenzoic Acid (): Methyl groups on the phenyl ring increase lipophilicity (logP ~3.5 inferred from molecular weight 319.38). The target compound’s ethoxy group (logP ~1.9–2.5 estimated) likely improves aqueous solubility, critical for drug formulation .
  • However, it may also increase susceptibility to glucuronidation, reducing plasma half-life compared to the target compound’s fluorine substituent .

Data Table: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Activities References
3-{[(3-Ethoxy-4-fluorophenyl)sulfonyl]amino}benzoic Acid 3-Ethoxy-4-fluorophenyl sulfonamide C₁₅H₁₄FNO₅S 339.34 (calc.) Moderate solubility, potential antimicrobial activity N/A
4-[(4-Chlorophenyl)sulfonyl]benzoic acid derivatives 4-Chlorophenyl sulfonamide C₁₃H₁₀ClNO₄S ~311.75 Antimicrobial activity
Perfluorinated sulfonyl derivatives (e.g., [68568-54-7]) Nonafluorobutyl sulfonyl C₁₇H₅ClF₉NO₆SK ~657.25 High persistence, environmental toxicity
3-{[(2,4-Dimethylphenyl)amino]sulfonyl}-4-methylbenzoic acid 2,4-Dimethylphenyl sulfonamide C₁₆H₁₇NO₄S 319.38 Lipophilic, synthetic intermediate
Ethyl 4-{[N-(3-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate Ethyl ester, methylsulfonyl glycine C₁₈H₁₉FN₂O₅S 394.42 Prodrug design, enhanced permeability

Research Implications

  • Pharmacological Potential: The target compound’s balance of fluorine and ethoxy groups positions it as a candidate for antimicrobial or anti-inflammatory applications, building on ’s findings for chlorophenyl analogs .
  • Environmental Safety: Unlike perfluorinated compounds (), its simpler structure may reduce bioaccumulation risks, aligning with green chemistry principles .
  • Synthetic Feasibility: The absence of complex perfluoroalkyl chains (cf. ) suggests scalable synthesis, though esterification () could be explored to optimize bioavailability .

Biological Activity

3-{[(3-Ethoxy-4-fluorophenyl)sulfonyl]amino}benzoic acid (CAS Number: 927638-23-1) is an organic compound with the molecular formula C15H14FNO5S. This compound features a sulfonamide group, which is known for its biological activity, particularly in medicinal chemistry. The presence of an ethoxy group and a fluorine atom enhances its pharmacological properties, making it a subject of interest in various biological studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C15H14FNO5S
  • Molar Mass : 339.34 g/mol
  • Structural Formula :
C6H4 SO2NH C7H4O2\text{C}_6\text{H}_4\text{ SO}_2\text{NH }\text{C}_7\text{H}_4\text{O}_2

The sulfonamide moiety is crucial for its interaction with biological targets, particularly enzymes and receptors.

The biological activity of this compound primarily involves its ability to inhibit specific enzymes through competitive or non-competitive inhibition. The sulfonyl group can form strong interactions with amino acid residues in enzyme active sites, potentially leading to reduced enzymatic activity. The fluorine atom may enhance binding affinity due to its electronegative nature, while the ethoxy group contributes to the compound's lipophilicity, facilitating membrane permeability.

Enzyme Inhibition Studies

Research indicates that compounds with sulfonamide structures often exhibit inhibitory effects on various enzymes, including:

  • Carbonic Anhydrase : Sulfonamides are well-known inhibitors of carbonic anhydrase, which plays a critical role in regulating pH and fluid balance in biological systems.
  • Cyclooxygenase (COX) : Similar compounds have shown potential in inhibiting COX enzymes involved in inflammatory responses.

Case Studies

  • Inhibition of Cyclooxygenase (COX) Activity :
    • A study demonstrated that related sulfonamide compounds could effectively inhibit COX-1 and COX-2 enzymes, which are targets for anti-inflammatory drugs. The mechanism involved competitive inhibition where the sulfonamide moiety mimicked the substrate of the enzyme.
  • Antimicrobial Activity :
    • Research has indicated that sulfonamides possess antimicrobial properties. A case study involving a series of sulfonamide derivatives showed that modifications to the aromatic ring could enhance antibacterial activity against Gram-positive bacteria.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

CompoundEnzyme TargetInhibition TypeActivity Level
This compoundCOXCompetitiveModerate
3-{[(3-Methoxy-4-fluorophenyl)sulfonyl]amino}benzoic acidCarbonic AnhydraseNon-competitiveHigh
3-{[(3-Ethoxy-4-chlorophenyl)sulfonyl]amino}benzoic acidBacterial EnzymesCompetitiveLow

Q & A

Q. What are the standard synthetic routes for 3-{[(3-Ethoxy-4-fluorophenyl)sulfonyl]amino}benzoic acid?

The synthesis typically involves sulfonylation of 3-aminobenzoic acid using 3-ethoxy-4-fluorobenzenesulfonyl chloride. Key steps include:

  • Reacting the sulfonyl chloride with 3-aminobenzoic acid in dichloromethane (DCM) under basic conditions (e.g., triethylamine) at room temperature.
  • Purification via recrystallization from ethanol/water mixtures to isolate the product. Similar methodologies are employed for analogous sulfonamide derivatives, where reaction conditions (e.g., solvent, base) are critical for yield optimization .

Q. Which analytical techniques confirm the structure and purity of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the aromatic and substituent environments, while ¹⁹F NMR verifies fluorine incorporation (critical for distinguishing fluorophenyl groups) .
  • HPLC : Reverse-phase HPLC with UV detection assesses purity (>95% typical for research-grade material).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ ion).

Q. What are the compound’s key applications in medicinal chemistry research?

The sulfonamide moiety and fluorinated aromatic system make it a candidate for:

  • Enzyme inhibition studies : Sulfonamides are known to target carbonic anhydrases or proteases.
  • Structure-activity relationship (SAR) profiling : Modifications to the ethoxy or fluorine groups can alter binding affinity or pharmacokinetic properties .

Advanced Research Questions

Q. How can the sulfonylation reaction be optimized for higher yield and selectivity?

  • Catalyst use : Adding 4-dimethylaminopyridine (DMAP) accelerates sulfonamide formation by activating the sulfonyl chloride .
  • Temperature control : Maintaining 0–5°C minimizes side reactions (e.g., hydrolysis of the sulfonyl chloride).
  • Solvent selection : Anhydrous DCM or THF reduces competing nucleophilic interactions. Monitoring via TLC (silica gel, UV visualization) ensures reaction completion before workup .

Q. How do substituents (ethoxy, fluorine, sulfonamide) influence the compound’s physicochemical and biological properties?

  • Ethoxy group : Enhances lipophilicity, improving membrane permeability but potentially reducing aqueous solubility.
  • Fluorine : Increases electronegativity, stabilizing interactions with target proteins (e.g., hydrogen bonding or dipole interactions).
  • Sulfonamide : Acts as a hydrogen-bond acceptor/donor, critical for binding to enzymatic active sites. Comparative studies with non-fluorinated analogs highlight these effects .

Q. How can contradictory solubility data in polar vs. nonpolar solvents be resolved?

  • Systematic solubility profiling : Measure solubility in DMSO, ethanol, and water at varying pH (due to the carboxylic acid group’s ionization).
  • Gravimetric analysis : After saturation and filtration, quantify dissolved compound via dry weight.
  • Spectrophotometric methods : UV absorbance at λ_max (e.g., 260 nm) correlates with concentration in dilute solutions. Discrepancies often arise from crystallinity differences or residual solvents, necessitating controlled recrystallization protocols .

Q. What strategies mitigate competing side reactions during functionalization of the benzoic acid core?

  • Protecting groups : Temporarily protect the carboxylic acid (e.g., methyl ester formation) to direct reactivity to the sulfonamide or aromatic ring.
  • Regioselective coupling : Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to modify the fluorophenyl ring while preserving the sulfonamide .

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